molecular formula C17H15F2NO2 B2861917 2-(2,4-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide CAS No. 2097898-76-3

2-(2,4-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide

Cat. No. B2861917
CAS RN: 2097898-76-3
M. Wt: 303.309
InChI Key: UTKBPLCTYVLPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the addition of a polar functional group on a (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivative yielded several compounds with lower lipophilicity .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, in a related compound, the dihydro-benzofuran ring adopts an envelope conformation .

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Research into similar bioactive benzothiazolinone acetamide analogs has revealed their potential applications in spectroscopic and quantum mechanical studies. These compounds have shown good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating their relevance in photochemical and thermochemical modeling. Their non-linear optical (NLO) activity and natural bond orbital analysis provide insights into intramolecular interactions, highlighting their utility in scientific research focused on photovoltaic efficiency and ligand-protein interactions (Mary et al., 2020).

Anticonvulsant Potential

A series of benzofuran-acetamide derivatives have been synthesized and assessed for their anticonvulsant activity. These compounds were evaluated against the maximal electroshock-induced seizures model in mice, revealing their ability to prevent seizure spread at low doses. The study suggests these derivatives could serve as potential anticonvulsant agents, offering a scientific basis for further research into their therapeutic applications (Shakya et al., 2016).

Corrosion Inhibition

New long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives have been investigated for their corrosion inhibition properties. These compounds were tested with steel coupons in acidic and mineral oil media, showcasing promising inhibition efficiencies. This research provides valuable insights into the applications of similar acetamide derivatives in corrosion prevention, highlighting their significance in material science and engineering (Yıldırım & Cetin, 2008).

Photochromism Studies

Research on diarylethene derivatives with benzofuran groups, such as bis(2-methyl-1-benzofuran-3-yl)perfluorocyclopentene, has explored their photochromic reactivity. These studies are crucial for understanding the light-induced changes in material properties, with applications in developing smart materials and optical storage devices (Yamaguchi & Irie, 2005).

Polymer Science and Coatings

The synthesis of 2-(9-oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide showcases its application in creating PMMA hybrid networks in air atmosphere. This research highlights the role of novel acetamide derivatives in polymer science, particularly in improving the thermal stability and mechanical properties of polymer/filler networks (Batibay et al., 2020).

properties

IUPAC Name

2-(2,4-difluorophenyl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO2/c18-13-6-5-11(15(19)8-13)7-17(21)20-9-12-10-22-16-4-2-1-3-14(12)16/h1-6,8,12H,7,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKBPLCTYVLPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.